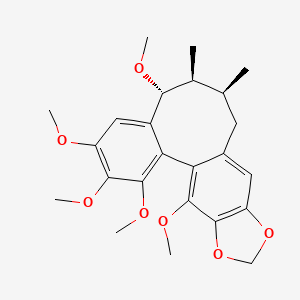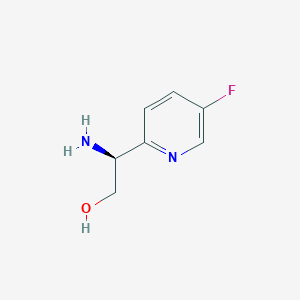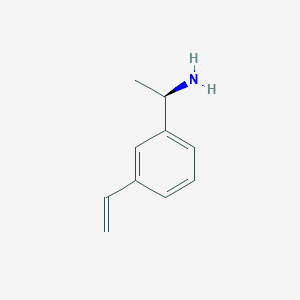
(1R)-1-(3-Vinylphenyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Vinylphenyl)ethylamine is an organic compound that belongs to the class of amines. It features a vinyl group attached to a phenyl ring, which is further connected to an ethylamine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Vinylphenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-vinylbenzaldehyde and ®-1-phenylethylamine.
Reaction Conditions: The key step involves the reductive amination of 3-vinylbenzaldehyde with ®-1-phenylethylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3-Vinylphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Epoxides: Formed from the oxidation of the vinyl group.
Saturated Amines: Resulting from the reduction of the vinyl group.
Substituted Amines: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
(1R)-1-(3-Vinylphenyl)ethylamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Vinylphenyl)ethylamine involves its interaction with specific molecular targets. These may include:
Enzymes: Acting as a substrate or inhibitor for certain enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing biochemical pathways related to its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Phenylethylamine: Lacks the vinyl group but shares the ethylamine moiety.
(1R)-1-(3-Methylphenyl)ethylamine: Contains a methyl group instead of a vinyl group.
(1R)-1-(3-Ethylphenyl)ethylamine: Features an ethyl group in place of the vinyl group.
Uniqueness
(1R)-1-(3-Vinylphenyl)ethylamine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(1R)-1-(3-ethenylphenyl)ethanamine |
InChI |
InChI=1S/C10H13N/c1-3-9-5-4-6-10(7-9)8(2)11/h3-8H,1,11H2,2H3/t8-/m1/s1 |
Clé InChI |
JODORQAIYSXZBR-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC(=C1)C=C)N |
SMILES canonique |
CC(C1=CC=CC(=C1)C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



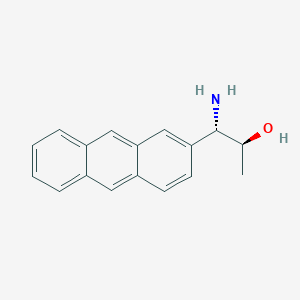
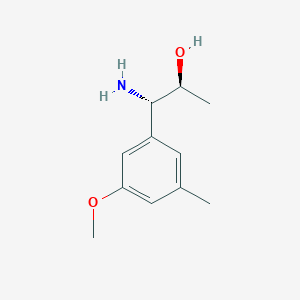
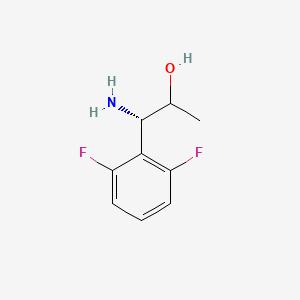
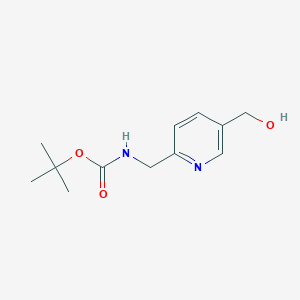

![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13041730.png)

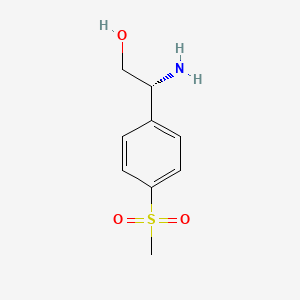
![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
![(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol](/img/structure/B13041762.png)
